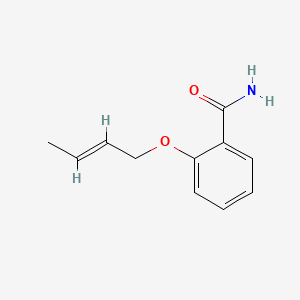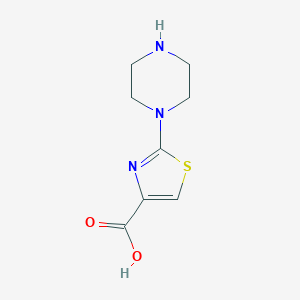![molecular formula C10H13NO5S B1661516 N-[(4-methoxyphenyl)sulfonyl]-D-alanine CAS No. 918330-60-6](/img/structure/B1661516.png)
N-[(4-methoxyphenyl)sulfonyl]-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)sulfonyl]-D-alanine is an organic compound belonging to the class of alanine derivatives. It is characterized by the presence of a sulfonyl group attached to a methoxyphenyl ring, which is further connected to the D-alanine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)sulfonyl]-D-alanine typically involves the reaction of D-alanine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:
D-Alanine+4-methoxybenzenesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methoxyphenyl)sulfonyl]-D-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonyl-D-alanine.
Reduction: Formation of 4-methoxyphenylsulfide-D-alanine.
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
N-[(4-methoxyphenyl)sulfonyl]-D-alanine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-[(4-methoxyphenyl)sulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This compound has been shown to target macrophage metalloelastase, which plays a role in tissue remodeling and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-methoxyphenyl)sulfonyl]norvaline
- N-[(4-methoxyphenyl)sulfonyl]glycine
- N-[(4-methoxyphenyl)sulfonyl]valine
Uniqueness
N-[(4-methoxyphenyl)sulfonyl]-D-alanine is unique due to its specific structural features, such as the presence of the D-alanine moiety and the methoxyphenyl sulfonyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
918330-60-6 |
|---|---|
Formule moléculaire |
C10H13NO5S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
(2R)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7(10(12)13)11-17(14,15)9-5-3-8(16-2)4-6-9/h3-7,11H,1-2H3,(H,12,13)/t7-/m1/s1 |
Clé InChI |
XTCIPBHRVYICGT-SSDOTTSWSA-N |
SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
SMILES isomérique |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC |
Séquence |
A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B1661436.png)



![1-Chloro-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1661443.png)







![2-[(E)-[(E)-(2-hydroxy-4-propoxyphenyl)methylidenehydrazinylidene]methyl]-5-propoxyphenol](/img/structure/B1661456.png)
